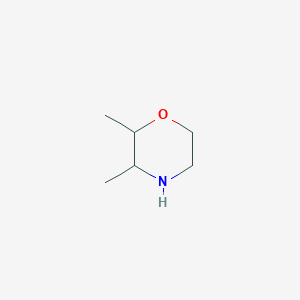
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea, also known as EPPNU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrrolidinyl urea family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Conducting Polymers and Electrochemical Properties
Research has explored the synthesis of derivatized bis(pyrrol-2-yl) arylenes, such as 1,4-bis(pyrrol-2-yl)benzene and 2,6-bis(pyrrol-2-yl)naphthalene, showing that these monomers oxidize at relatively low potentials to form cation radicals. These findings suggest potential applications in conducting polymers due to the stability of these materials in their conducting form, which could be relevant to the development of new electronic materials (Sotzing et al., 1996).
Molecular Recognition and Complexation Studies
Studies on N-(pyridin-2-yl),N'-substituted ureas have shown significant insights into molecular recognition, particularly regarding hydrogen bonding and complexation with benzoates and 2-amino-1,8-naphthyridines. This research has implications for understanding the substituent effect on complexation, which is crucial for designing molecular sensors and catalysts (Ośmiałowski et al., 2013).
Hydrogen-Bonded Complex Formation
The study of heterocyclic ureas (amides) and their unfolding to form multiply hydrogen-bonded complexes provides valuable insights into the design of self-assembling materials. Such materials could be used in nanotechnology and the development of biomimetic materials (Corbin et al., 2001).
Fluorescent Sensors for Metal Ions
Research on naphthalene derivatives with urea groups has led to the development of highly selective ratiometric fluorescent sensors for Cu(II). These findings have applications in environmental monitoring and bioimaging, showcasing the role of urea derivatives in designing sensitive and selective chemical sensors (Yang et al., 2006).
Lithium-ion Batteries
Naphthalene-based polyimide derivatives have been investigated as organic electrode materials for lithium-ion batteries. The study highlights the potential of these materials in enhancing the performance and sustainability of energy storage devices (Chen et al., 2017).
Green Synthesis Approaches
Efforts to combine ionic liquids and microwave irradiation for the polycondensation of naphthalene derivatives with diisocyanates represent a green chemistry approach to polymer synthesis. This method offers a faster, more efficient, and environmentally friendly route to producing polyurethanes and other polymers (Mallakpour & Rafiee, 2007).
properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-19-12-10-18(11-13-19)26-15-17(14-22(26)27)24-23(28)25-21-9-5-7-16-6-3-4-8-20(16)21/h3-13,17H,2,14-15H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBBWUAYBWMGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)

![2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2735244.png)
![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2735248.png)
![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)chroman-2-carboxamide](/img/structure/B2735250.png)




